2,3-Dichlorobenzo[f]quinoxaline
Overview
Description
2,3-Dichlorobenzo[f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a benzene ring fused with a pyrazine ring, with two chlorine atoms attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorobenzo[f]quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound. One common method is the reaction of 2,3-dichlorobenzil with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of microwave irradiation and environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzo[f]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and other heterocyclic compounds .
Scientific Research Applications
2,3-Dichlorobenzo[f]quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is explored for its optoelectronic properties and is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 2,3-Dichlorobenzo[f]quinoxaline involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without chlorine substitutions.
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: A compound with a benzene ring fused to a pyridazine ring
Uniqueness: 2,3-Dichlorobenzo[f]quinoxaline is unique due to the presence of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine substitutions can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and materials science .
Properties
IUPAC Name |
2,3-dichlorobenzo[f]quinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-12(14)16-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHNRZDVWVUUKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C(=N3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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